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Compound of Interest

Compound Name: Desmethyldiazepam-d5

Cat. No.: B593387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of Desmethyldiazepam-d5, an isotopically labeled form of a primary active

metabolite of diazepam. This document is intended to serve as a crucial resource for

professionals in research and drug development, offering detailed data, experimental

methodologies, and visual representations of key processes and relationships.

Desmethyldiazepam-d5, also known as Nordazepam-d5, is a deuterated analog of

desmethyldiazepam.[1] The substitution of hydrogen atoms with deuterium, a stable isotope,

makes it a valuable tool in pharmacokinetic and metabolic studies, as it can be distinguished

from its non-labeled counterpart by mass spectrometry.[1] It belongs to the benzodiazepine

class of drugs, which are known for their anxiolytic, sedative, and muscle relaxant properties.[1]

Core Physicochemical Data
The fundamental physicochemical properties of Desmethyldiazepam-d5 are summarized in

the table below. These parameters are critical for predicting its behavior in biological systems

and for the development of analytical methods.
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Property Value Source

IUPAC Name

7-chloro-5-(2,3,4,5,6-

pentadeuteriophenyl)-1,3-

dihydro-1,4-benzodiazepin-2-

one

[2][3]

CAS Number 65891-80-7 [1][2]

Molecular Formula C₁₅H₆D₅ClN₂O [2]

Molecular Weight 275.74 g/mol [2][3]

Appearance
White to off-white crystalline

powder or a neat solid.[2][4]

Melting Point 214-217°C [4]

Solubility

Slightly soluble in Dimethyl

Sulfoxide (DMSO) and

Methanol.[4] The non-

deuterated form has a water

solubility of approximately 50

mg/L at 25°C.[5]

logP (Octanol/Water) 2.9 (Computed) [3]

pKa (Acid Dissociation

Constant)

Strongest Acidic: 12.3

(Predicted for non-deuterated

form) Strongest Basic: 2.85

(Predicted for non-deuterated

form)

[6]

Experimental Protocols
The determination of physicochemical properties is fundamental to drug discovery and

development. Below are detailed methodologies for key experimental procedures.

Determination of pKa (Potentiometric Titration)
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The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is

crucial for predicting its ionization state at different physiological pH values. Potentiometric

titration is a common and accurate method for its determination.

Principle: This method is based on the Henderson-Hasselbalch equation. By titrating a solution

of the compound with a strong acid or base and monitoring the pH, a titration curve can be

generated. The pH at the half-equivalence point, where the concentrations of the ionized and

un-ionized species are equal, corresponds to the pKa of the compound.[7]

Procedure:

Preparation: A precise amount of Desmethyldiazepam-d5 is dissolved in a suitable solvent,

often a mixture of water and an organic co-solvent to ensure solubility.

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is

incrementally added to the sample solution using a burette.

pH Measurement: After each addition of the titrant, the solution is stirred to ensure

homogeneity, and the pH is recorded using a calibrated pH meter.

Data Analysis: A graph of pH versus the volume of titrant added is plotted. The equivalence

point is identified as the point of the steepest slope on the curve. The pKa is then determined

as the pH at the volume of titrant that is half of the volume required to reach the equivalence

point.[8]

Determination of logP (Shake-Flask Method)
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a critical

factor in its ability to cross biological membranes.[9] The shake-flask method is the traditional

and most reliable technique for measuring logP.[10]

Principle: This method involves partitioning the compound between two immiscible liquid

phases, typically n-octanol (representing the lipid phase) and water (representing the aqueous

phase). The ratio of the compound's concentration in the two phases at equilibrium gives the

partition coefficient (P), and its logarithm is logP.[10]

Procedure:
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Preparation: A solution of Desmethyldiazepam-d5 is prepared in either n-octanol or water.

Partitioning: A known volume of this solution is placed in a separating funnel with a known

volume of the other immiscible solvent.

Equilibration: The funnel is shaken vigorously for a set period to facilitate the partitioning of

the compound between the two phases and then allowed to stand until the two phases have

completely separated.[10]

Analysis: The concentration of Desmethyldiazepam-d5 in each phase is determined using a

suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or

UV-Vis spectroscopy.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

P.

Determination of Solubility (Shake-Flask Method)
Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[11] The

shake-flask method is considered the "gold standard" for determining equilibrium solubility.[11]

Principle: An excess amount of the solid compound is added to a specific solvent (e.g., water or

a buffer of a certain pH) and agitated until equilibrium is reached, creating a saturated solution.

The concentration of the dissolved compound in the supernatant is then measured.[11][12]

Procedure:

Sample Preparation: An excess amount of solid Desmethyldiazepam-d5 is added to a vial

containing a known volume of the desired solvent (e.g., phosphate-buffered saline at pH

7.4).

Equilibration: The vial is sealed and agitated in a constant temperature bath, typically for 24

to 72 hours, to ensure that equilibrium is reached. The presence of undissolved solid should

be visually confirmed.[13][14]
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Phase Separation: The undissolved solid is separated from the saturated solution by

centrifugation or filtration.[11]

Quantification: The concentration of Desmethyldiazepam-d5 in the clear supernatant is

determined using a validated analytical method, such as HPLC.[11]

Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and

workflows relevant to Desmethyldiazepam-d5.
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Caption: Metabolic pathway of Diazepam to its active metabolite Desmethyldiazepam.
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Caption: Experimental workflow for the shake-flask solubility determination method.
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Caption: Relationship between physicochemical properties and pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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